An In-depth Technical Guide to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] This guide focuses on a specific derivative, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, a molecule of interest due to its structural motifs that suggest potential bioactivity. As a primary amine appended to a substituted pyrazole core, it presents opportunities for further chemical modification and exploration of its pharmacological profile. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | PubChem CID 64448980 |
| Molecular Weight | 165.24 g/mol | PubChem CID 64448980 |
| Monoisotopic Mass | 165.1266 Da | PubChemLite |
| Predicted XlogP | 0.3 | PubChemLite |
| Predicted Boiling Point | ~300-350 °C | Estimated |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Estimated |
| Predicted pKa (amine) | ~9-10 | Estimated |
Spectroscopic Characterization (Predicted)
The structural elucidation of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on known data for similar pyrazole and amine-containing compounds.[2][4][5][6][7][8][9][10][11][12][13][14][15][16]
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopentyl group, the pyrazole ring protons, and the aminomethyl group.
-
Cyclopentyl Protons: A multiplet in the range of 1.6-2.2 ppm (8H) and a multiplet for the methine proton attached to the nitrogen at approximately 4.5-4.8 ppm (1H).
-
Pyrazole Protons: Two doublets in the aromatic region, one around 6.2-6.4 ppm (1H, H-4) and another around 7.4-7.6 ppm (1H, H-5).
-
Aminomethyl Protons: A singlet or a broad singlet for the CH₂ group at approximately 3.8-4.0 ppm (2H). The NH₂ protons would likely appear as a broad singlet between 1.5-3.0 ppm (2H), which would be exchangeable with D₂O.
1.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon skeleton.
-
Cyclopentyl Carbons: Signals for the CH₂ groups of the cyclopentyl ring are expected in the range of 24-34 ppm, and the CH carbon attached to the nitrogen at around 60-65 ppm.
-
Pyrazole Carbons: The C-4 of the pyrazole ring is anticipated around 105-108 ppm, C-5 around 128-132 ppm, and the substituted C-3 at a more downfield position, approximately 148-152 ppm.
-
Aminomethyl Carbon: The CH₂ carbon of the aminomethyl group is expected to appear around 35-40 ppm.
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the amine and the pyrazole ring.[4][5][11][13]
-
N-H Stretching: A pair of medium intensity bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the cyclopentyl and aminomethyl groups.
-
C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ range characteristic of the pyrazole ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
-
C-N Stretching: A band in the 1000-1200 cm⁻¹ region.
1.1.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the cyclopentyl ring, and fragmentation of the pyrazole ring.[6][8]
Proposed Synthesis Methodology
A plausible and efficient synthetic route to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine involves a two-step process starting from the synthesis of a key intermediate, 1-cyclopentyl-1H-pyrazole-3-carbonitrile. This intermediate is then reduced to the target primary amine.
Caption: Proposed two-step synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine.
Step 1: Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
This step involves the cyclocondensation of cyclopentylhydrazine with a suitable three-carbon electrophile to form the pyrazole ring. A common and effective precursor for 3-cyanopyrazoles is (2Z)-2-cyano-3-ethoxyprop-2-enenitrile.[17][18]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add (2Z)-2-cyano-3-ethoxyprop-2-enenitrile (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
Step 2: Reduction of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
The nitrile group of the intermediate is then reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[19][20][21][22][23] Alternatively, catalytic hydrogenation using Raney Nickel can also be employed.[20][24]
Experimental Protocol (using LiAlH₄):
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, while maintaining cooling in an ice bath.
-
Work-up and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Chemical Reactivity and Stability
The chemical reactivity of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine is dictated by the pyrazole ring and the primary amine functionality.
Caption: Key reactive sites of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms can also participate in coordination with metal ions.
-
Primary Amine: The aminomethyl group is a versatile functional handle. As a nucleophile, it can readily react with electrophiles to form amides, sulfonamides, and carbamates. It can also undergo alkylation and reductive amination to yield secondary and tertiary amines.
Stability and Storage:
Primary amines can be susceptible to oxidation and degradation.[2][25][26][27][28] It is recommended to store (1-cyclopentyl-1H-pyrazol-3-yl)methanamine under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.[2][25]
Potential Applications in Drug Discovery
The structural features of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore in a multitude of approved drugs, and the primary amine allows for the facile introduction of various substituents to modulate pharmacological activity and physicochemical properties.[3][11][29][30]
Potential Therapeutic Areas:
-
Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including kinase inhibition.[29][30]
-
Inflammation: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[31]
-
Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.[32]
-
Neurological Disorders: Certain pyrazole derivatives have shown activity as modulators of central nervous system targets.
The exploration of a library of derivatives based on the (1-cyclopentyl-1H-pyrazol-3-yl)methanamine core could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
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